molecular formula C10H14FNSSi B13408748 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane CAS No. 84260-41-3

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane

Cat. No.: B13408748
CAS No.: 84260-41-3
M. Wt: 227.38 g/mol
InChI Key: ULYICBKKCJNDJZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is a unique organosilicon compound that features a combination of silicon, sulfur, nitrogen, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of a silicon-containing precursor with a fluorinated aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group, followed by cyclization to form the desired silacyclopentane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified silacyclopentane derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the silicon and sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2,5-Dimethyl-2-(p-chlorophenyl)-1-thia-3-aza-2-silacyclopentane: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

    2,5-Dimethyl-2-(p-bromophenyl)-1-thia-3-aza-2-silacyclopentane: Bromine substitution can lead to different steric and electronic effects.

Uniqueness

The presence of the fluorine atom in 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and specificity in various applications compared to its analogs.

Properties

CAS No.

84260-41-3

Molecular Formula

C10H14FNSSi

Molecular Weight

227.38 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

ULYICBKKCJNDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Si](S1)(C)C2=CC=C(C=C2)F

Origin of Product

United States

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